molecular formula C18H34O2 B3056622 Citronellyl octanoate CAS No. 72934-05-5

Citronellyl octanoate

Cat. No.: B3056622
CAS No.: 72934-05-5
M. Wt: 282.5 g/mol
InChI Key: RDBWSCQYUJLRGB-UHFFFAOYSA-N
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Description

Citronellyl octanoate is an ester compound formed from citronellol and octanoic acid. It is known for its pleasant floral and fruity aroma, making it a valuable component in the fragrance and flavor industries. This compound is often found in essential oils and is used in various applications, including perfumes, cosmetics, and food flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellyl octanoate is typically synthesized through the esterification reaction between citronellol and octanoic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as:

Citronellol+Octanoic AcidCitronellyl Octanoate+Water\text{Citronellol} + \text{Octanoic Acid} \rightarrow \text{this compound} + \text{Water} Citronellol+Octanoic Acid→Citronellyl Octanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized lipase enzymes as biocatalysts. This method is preferred due to its higher specificity, milder reaction conditions, and environmentally friendly nature. The process typically occurs in a solvent-free system to maximize yield and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Citronellyl octanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into citronellol and octanoic acid.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert this compound into alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Citronellol and octanoic acid.

    Oxidation: Citronellal or citronellone.

    Reduction: Citronellyl alcohol.

Scientific Research Applications

Citronellyl octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of citronellyl octanoate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, its antimicrobial and insect-repellent properties are attributed to its ability to disrupt cell membranes and interfere with metabolic pathways in microorganisms and insects.

Comparison with Similar Compounds

    Citronellyl acetate: Another ester of citronellol, known for its similar floral aroma.

    Geranyl acetate: An ester of geraniol, also used in fragrances and flavors.

    Linalyl acetate: An ester of linalool, widely used in perfumes and cosmetics.

Uniqueness: Citronellyl octanoate is unique due to its specific combination of citronellol and octanoic acid, which imparts a distinct aroma profile compared to other esters. Its longer carbon chain (octanoate) provides a more complex and lasting fragrance, making it particularly valuable in high-end perfumes and flavorings .

Properties

IUPAC Name

3,7-dimethyloct-6-enyl octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-5-6-7-8-9-13-18(19)20-15-14-17(4)12-10-11-16(2)3/h11,17H,5-10,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBWSCQYUJLRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCC(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335786
Record name Citronellyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72934-05-5
Record name Citronellyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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